tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate
Overview
Description
Tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate is a useful research compound. Its molecular formula is C10H23N3O2 and its molecular weight is 217.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate is a PEG derivative containing an amino group with two Boc-protected amino groups . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) .
Mode of Action
The amino group in the compound is reactive and interacts with its targets (carboxylic acids, activated NHS esters, carbonyls) to form new compounds . This interaction results in changes at the molecular level, altering the structure and function of the target molecules.
Biological Activity
tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate, with CAS Number 263162-13-6, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, applications in pharmacology, and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C10H23N3O2
- Molecular Weight : 217.31 g/mol
- IUPAC Name : tert-butyl 2-[(2-aminoethyl)(methyl)amino]ethylcarbamate
The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that it may act as a modulator of certain receptors and enzymes, influencing cellular pathways related to growth and metabolism.
Biological Activity
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes that are crucial for cellular functions. For instance, it has been evaluated for its potential to inhibit enzymes involved in metabolic pathways, which could have implications in treating metabolic disorders.
- Receptor Binding : The compound has been investigated for its binding affinity to various receptors, including those involved in neurotransmission. Its structural features allow it to interact with these receptors, potentially influencing neurological functions.
- Antimicrobial Properties : Preliminary studies have indicated that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting its potential use in developing new antibiotics.
Case Studies
- Study on Enzyme Inhibition : A recent study explored the inhibitory effects of this compound on a specific enzyme linked to cancer cell proliferation. The results demonstrated a significant reduction in enzymatic activity at micromolar concentrations, indicating its potential as an anticancer agent .
- Receptor Interaction Study : Another investigation focused on the binding affinity of the compound to dopamine receptors. The results showed that the compound exhibited a high affinity for D3 dopamine receptors, suggesting possible applications in treating disorders related to dopamine dysregulation .
- Antimicrobial Activity Assessment : In vitro tests revealed that this compound displayed effective antimicrobial properties against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl N-[2-[2-aminoethyl(methyl)amino]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3O2/c1-10(2,3)15-9(14)12-6-8-13(4)7-5-11/h5-8,11H2,1-4H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNJQEURXYUGML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(C)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666940 | |
Record name | tert-Butyl {2-[(2-aminoethyl)(methyl)amino]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20666940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263162-13-6 | |
Record name | tert-Butyl {2-[(2-aminoethyl)(methyl)amino]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20666940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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